An In-depth Technical Guide to the Physicochemical Properties of N-Benzoyl-DL-alanine
An In-depth Technical Guide to the Physicochemical Properties of N-Benzoyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Benzoyl-DL-alanine is a derivative of the amino acid alanine, where the amino group is protected by a benzoyl group. This modification is significant in synthetic organic chemistry and biochemical research, particularly in the realm of peptide synthesis.[1] Its racemic nature, containing both D and L enantiomers, provides a unique substrate for various chemical and enzymatic studies. This document provides a comprehensive overview of the core physicochemical properties of N-Benzoyl-DL-alanine, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate its synthesis and applications.
Core Physicochemical Properties
N-Benzoyl-DL-alanine is a white to off-white crystalline solid at room temperature.[2][3] Its core physicochemical characteristics are summarized in the table below, providing a quantitative overview for research and development applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][4][5] |
| Molecular Weight | 193.20 g/mol | [2][4][5][6][7] |
| Melting Point | 165-167 °C | [4][8][9] |
| Boiling Point | 329.41 °C (rough estimate) | [4][8][10] |
| Appearance | White to off-white crystalline powder/solid | [2][3][11] |
| Water Solubility | Very slightly soluble; 9.5 g/L at 25 °C | [2][4][8][10] |
| Solubility in Organic Solvents | Soluble in polar organic solvents like alcohols and dimethylformamide.[6] | [6] |
| pKa | 3.86 ± 0.10 (Predicted) | [2][4][8] |
| LogP (Octanol/Water Partition Coefficient) | 0.889 - 1.2 | [7][12] |
| Density | 1.2307 g/cm³ (rough estimate) | [4][8][10] |
| Vapor Pressure | 5.7 x 10⁻⁹ mmHg at 25 °C | [4][10] |
| Refractive Index | 1.5300 (estimate) | [4][8][10] |
Experimental Protocols
The methodologies for synthesizing and characterizing N-Benzoyl-DL-alanine are crucial for ensuring its purity and for its application in further research.
This is the most common method for the benzoylation of DL-alanine.[1]
Principle: The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of an aqueous base. The base neutralizes the hydrogen chloride generated during the reaction, preventing the protonation of the unreacted amine.
Materials:
-
DL-alanine
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve DL-alanine in a 10% aqueous solution of sodium hydroxide in a beaker. The solution should be cooled in an ice bath to maintain a temperature between 0-5 °C.[6]
-
Acylation: While vigorously stirring the cooled solution, slowly add benzoyl chloride dropwise from a dropping funnel.[1] Concurrently, add a 10% NaOH solution as needed to maintain the pH of the mixture between 9 and 10.[6]
-
Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture for approximately one hour at room temperature to ensure the reaction goes to completion.[1][6]
-
Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic. This will cause the N-Benzoyl-DL-alanine to precipitate out of the solution as a white solid.[1][6]
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1][6]
To confirm the identity and purity of the synthesized N-Benzoyl-DL-alanine, several spectroscopic techniques are employed.[6]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the molecular structure by identifying the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The resulting spectra should show characteristic peaks corresponding to the protons and carbons of the alanine backbone, the benzoyl group, and the aromatic ring.
B. Infrared (IR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a nujol mull.
-
Analysis: The IR spectrum is expected to show characteristic absorption bands for the amide bond (around 1630-1650 cm⁻¹), the carboxylic acid C=O group (around 1700-1730 cm⁻¹), the N-H bond, and the aromatic C-H and C=C bonds.[6]
C. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound and to study its fragmentation pattern.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent and introduce it into the mass spectrometer.
-
Analysis: The mass spectrum should display a molecular ion peak corresponding to the molecular weight of N-Benzoyl-DL-alanine (193.20 g/mol ).[6]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships involving N-Benzoyl-DL-alanine.
Caption: Synthesis workflow for N-Benzoyl-DL-alanine.
References
- 1. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 1205-02-3: N-benzoyl-dl-alanine | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. N-Benzoyl-dl-alanine [webbook.nist.gov]
- 6. N-Benzoyl-L-alanine (2198-64-3) for sale [vulcanchem.com]
- 7. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-BENZOYL-DL-ALANINE CAS#: 1205-02-3 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. echemi.com [echemi.com]
- 11. L13100.09 [thermofisher.com]
- 12. N-Benzoyl-dl-alanine (CAS 1205-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
